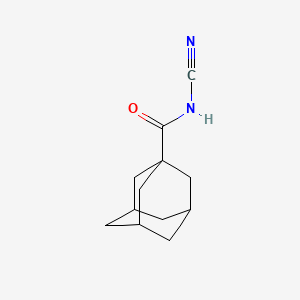
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine is a heterocyclic compound that combines a pyrrolidine ring with a chromene structure. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine typically involves the reaction of chromene derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where a chromene derivative is reacted with pyrrolidine under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and chromene structure allow it to bind to various biological receptors, potentially inhibiting or activating specific pathways. This interaction can lead to the modulation of biological processes, contributing to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar biological activities.
Chromene derivatives: Compounds with a chromene structure that exhibit various biological properties.
Pyrrolidin-1-ylmethyl derivatives: Compounds with a pyrrolidine ring attached to different functional groups.
Uniqueness
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine is unique due to its combined pyrrolidine and chromene structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H18N2O |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine |
InChI |
InChI=1S/C14H18N2O/c15-13-4-3-12-7-11(10-17-14(12)8-13)9-16-5-1-2-6-16/h3-4,7-8H,1-2,5-6,9-10,15H2 |
InChI-Schlüssel |
RCZRGUGEFOTUPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=CC3=C(C=C(C=C3)N)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol](/img/structure/B8618494.png)
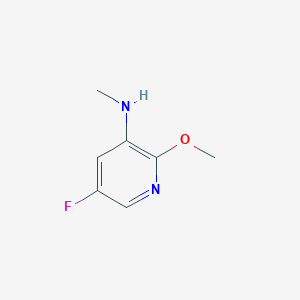
![2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B8618503.png)
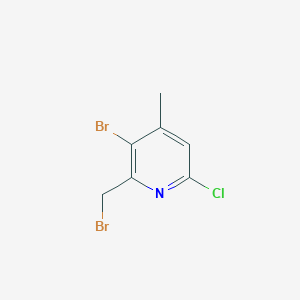
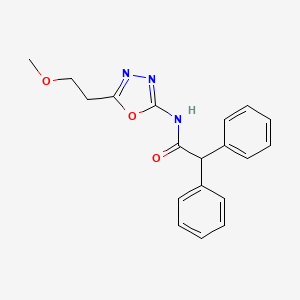




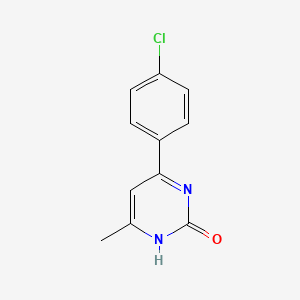

![3-Methyl-4-[(3-fluorobenzyl)oxy]aniline](/img/structure/B8618578.png)
